Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate
Description
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate is a heterocyclic compound characterized by a fused thieno-benzothiazine core. The structure features a thiophene ring fused to a benzothiazine moiety, with two sulfonyl (dioxo) groups at position 4 and a methyl ester group at position 1.
Properties
IUPAC Name |
methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c1-17-12(14)11-10-9(6-18-11)19(15,16)8-5-3-2-4-7(8)13-10/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAFONPPXIZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)S(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as SnCl2 and solvents like THF to facilitate the formation of the thieno[3,4-b][1,4]benzothiazine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly for targeting specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate: Features a thieno[3,4-b]benzothiazine core with two sulfonyl groups (4,4-dioxo) and a methyl carboxylate substituent.
- 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine () : Contains a benzoxathiine core (one oxygen and one sulfur atom in the 1,4-positions) with methoxy and thiophen-2-yl substituents. The absence of sulfonyl groups reduces polarity compared to the target compound .
- Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): A benzodithiazine derivative with a sulfonyl group (1,1-dioxo), chloro, and methylhydrazino substituents. The dual sulfur atoms in the dithiazine ring enhance electron-withdrawing effects, influencing reactivity .
Substituent Impact on Physicochemical Properties
- Electron-Withdrawing Groups : The 4,4-dioxo groups in the target compound increase electrophilicity and polarity, similar to the 1,1-dioxo group in ’s benzodithiazine derivative. This enhances stability and solubility in polar solvents .
Spectral and Analytical Data Comparison
*Predicted data for the target compound based on structural analogs.
Research Findings and Implications
- Reactivity : Sulfonyl groups in the target compound and ’s derivative enhance electrophilicity, making them reactive toward nucleophiles (e.g., amines or thiols) .
- Thermal Stability : High melting points in sulfonyl-containing compounds (e.g., 252–253°C in ) suggest thermal robustness, advantageous for material science applications .
- Synthetic Challenges: Steric hindrance from fused rings (e.g., thieno-benzothiazine) may complicate functionalization compared to simpler benzoxathiines .
Biological Activity
Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazines, characterized by a fused benzene and thiazine ring structure. The presence of a dioxo group and a carboxylate moiety contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds related to benzothiazines possess a variety of biological activities, including:
- Anticancer Activity : Many derivatives show promising results against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK has been observed.
Anticancer Activity
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models. The compound was shown to induce apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Another study evaluated the antimicrobial properties against common pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazine core can significantly impact biological activity. For instance:
- Substitution Patterns : Different substituents on the aromatic ring can enhance potency.
- Dioxo Group Positioning : The positioning of the dioxo group is critical for maintaining activity against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
